PF-CBP1 hydrochloride is a selective inhibitor of the bromodomain of the CREB-binding protein, also known as CREBBP. This compound is recognized for its ability to inhibit the bromodomains of CREBBP and EP300 with IC50 values of 125 nM and 363 nM, respectively. The inhibition of these bromodomains plays a significant role in modulating various biochemical pathways, particularly those involved in inflammation and cancer progression.
PF-CBP1 hydrochloride is classified as a small molecule compound and is primarily sourced from specialized chemical suppliers. Its classification as an epigenetic reader domain inhibitor highlights its relevance in cancer research and therapeutic development. The compound is often utilized in laboratory settings to study the functional roles of bromodomain-containing proteins in cellular processes.
The synthesis of PF-CBP1 hydrochloride involves multiple steps, including the preparation of intermediate compounds. Although specific proprietary details regarding the synthesis are not publicly disclosed, it typically includes reactions under controlled conditions to ensure high purity and yield. The synthesis process requires specialized facilities equipped with stringent quality control measures to maintain consistency.
Key steps in the synthesis may involve:
PF-CBP1 hydrochloride has a distinct molecular structure characterized by its ability to interact selectively with bromodomains. The molecular formula for PF-CBP1 hydrochloride is C₁₄H₁₈ClN₃O₂, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
PF-CBP1 hydrochloride primarily undergoes chemical reactions that involve its interaction with bromodomains. These reactions result in the inhibition of CREBBP and EP300, leading to decreased expression of inflammatory cytokines and related proteins.
The major reaction types include:
The mechanism of action for PF-CBP1 hydrochloride involves its binding to the bromodomains of CREBBP and EP300. This binding inhibits their activity, which is essential for regulating gene expression associated with inflammation and cancer.
Relevant analyses include:
PF-CBP1 hydrochloride has significant scientific applications, particularly in:
PF-CBP1 hydrochloride is a potent and selective chemical probe designed to inhibit the bromodomains of the transcriptional coactivators CREBBP (CREB-binding protein) and EP300 (E1A-binding protein p300). These paralogous proteins share 90% sequence identity in their bromodomains and play critical roles in acetyl-lysine–dependent transcriptional regulation. PF-CBP1 achieves submicromolar inhibition of both targets, with its primary mechanism being competitive displacement of acetylated histone ligands from the bromodomain binding pocket. This disrupts the recruitment of CREBBP/EP300 to chromatin, thereby attenuating their coactivator functions in gene expression programs [1] [2] [4].
Table 1: Key Bromodomain Targets of PF-CBP1 Hydrochloride
Target Protein | Aliases | Biological Role |
---|---|---|
CREBBP | CBP, KAT3A | Transcriptional coactivator with HAT activity |
EP300 | p300, KAT3B | Transcriptional coactivator; structural/functional paralog of CREBBP |
The differential potency of PF-CBP1 against CREBBP (IC₅₀ = 125 nM) versus EP300 (IC₅₀ = 363 nM) arises from subtle structural variations in their bromodomain binding pockets. X-ray crystallography studies of related inhibitors (e.g., CPI098) bound to the CREBBP bromodomain reveal that:
Table 2: Inhibitory Potency of PF-CBP1 Against Key Bromodomains
Bromodomain Target | IC₅₀ (nM) | Kd (μM) | Selectivity vs. BRD4 |
---|---|---|---|
CREBBP | 125 | 0.19 | >105-fold |
EP300 | 363 | - | >100-fold |
BRD4 (BD1) | >20,000 | >20 | Reference |
PF-CBP1 exhibits exceptional selectivity for CREBBP/EP300 over the BET family bromodomain BRD4. Key selectivity data:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7